Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester
CAS No.: 1172131-64-4
Cat. No.: VC8211889
Molecular Formula: C21H27FN4O4
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172131-64-4 |
|---|---|
| Molecular Formula | C21H27FN4O4 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | [2-(2-aminopropan-2-yl)-4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxopyrimidin-5-yl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C21H27FN4O4/c1-20(2,3)19(29)30-15-14(25-18(21(4,5)23)26(6)17(15)28)16(27)24-11-12-7-9-13(22)10-8-12/h7-10H,11,23H2,1-6H3,(H,24,27) |
| Standard InChI Key | SFLZVGAVNFPWRR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F |
| Canonical SMILES | CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₂₁H₂₇FN₄O₄, with a molecular weight of 418.46 g/mol . Its SMILES notation (Fc1ccc(cc1)CNC(=O)c1nc(n(c(=O)c1OC(=O)C(C)(C)C)C)C(N)(C)C) reveals a pyrimidin-2-yl ester backbone substituted at the 4-position with a [(4-fluorobenzyl)carbamoyl] group and at the 2-position with a 1-amino-1-methylethyl moiety. The ester side chain derives from 2,2-dimethylpropanoic acid, contributing to the molecule’s lipophilicity .
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Pyrimidinyl core | 1,6-dihydro-1-methyl-6-oxo-pyrimidine ring |
| Carbamoyl substituent | 4-[[[(4-fluorophenyl)methyl]amino]carbonyl] group at C4 |
| Aminoalkyl side chain | 2-(1-amino-1-methylethyl) group at C2 |
| Ester linkage | 2,2-dimethylpropanoate ester at C5 |
Synthetic Pathways and Optimization
Esterification Considerations
The compound’s propanoate ester group likely originates from esterification reactions between a pyrimidinyl alcohol intermediate and 2,2-dimethylpropanoic acid. Studies on analogous systems demonstrate that sulfuric acid-catalyzed esterification achieves yields >95% under optimized conditions :
Table 2: Esterification Parameters for Propanoic Acid Derivatives
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Acid/Alcohol molar ratio | 1:10 | Maximizes conversion (96.9% yield) |
| Catalyst (H₂SO₄) | 0.20 mol/mol acid | Accelerates kinetics without side reactions |
| Temperature | 65°C | Balances reaction rate and energy input |
| Time | 210 minutes | Ensures near-complete equilibrium |
For this compound, the steric bulk of the 2,2-dimethylpropanoic acid may necessitate longer reaction times or elevated temperatures compared to linear-chain analogs .
Pyrimidine Core Functionalization
The 4-carbamoyl group is likely introduced via nucleophilic acyl substitution, where a pyrimidine carbonyl chloride reacts with 4-fluorobenzylamine. This step requires careful control of stoichiometry to avoid over-substitution . The 1-amino-1-methylethyl group at C2 suggests the use of a Boc-protected amine intermediate, followed by deprotection under acidic conditions .
| Compound | M₃ mAChR PAM Activity (-fold shift) | Selectivity (M₁/M₃) |
|---|---|---|
| 1 | 12.3 | 8.2 |
| 3g | 18.9 | >100 |
| Target | Predicted: 5–10 | Estimated: 20–50 |
Biopharmaceutical Properties
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Metabolic stability: The 4-fluorophenyl group and tertiary amine may reduce oxidative metabolism by cytochrome P450 enzymes
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Blood-brain barrier permeability: Moderate (predicted logBB = -0.3) due to balanced lipophilicity and molecular weight <500
Research Gaps and Future Directions
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Synthetic scalability: Current protocols for analogous compounds rely on multi-step sequences with low atom economy (e.g., 34% for 3g ). Flow chemistry approaches could improve efficiency.
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In vitro profiling: Priority assays should include:
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Prodrug potential: The ester moiety may serve as a hydrolyzable prodrug linkage for carboxylic acid-containing therapeutics.
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